molecular formula C15H24 B8067950 (1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene

(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene

Cat. No.: B8067950
M. Wt: 204.35 g/mol
InChI Key: VLXDPFLIRFYIME-ZPWMNFGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene is a naturally occurring sesquiterpene hydrocarbon found in various essential oils, particularly in the oils of copaiba balsam, black pepper, and other plants. It is known for its woody, spicy aroma and is often used in the fragrance industry. The compound has also attracted attention due to its potential biological activities, including insecticidal and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction typically involves the use of acid catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils. The extraction process includes steam distillation or solvent extraction, followed by purification steps like fractional distillation to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products Formed:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alcohols and hydrogenated products.

    Substitution: Halogenated sesquiterpenes.

Scientific Research Applications

Chemistry: (1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene is used as a starting material for the synthesis of more complex molecules in organic chemistry. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential insecticidal properties. It has been shown to act as an attractant for certain insect species, making it useful in pest control strategies.

Medicine: Research into the medicinal properties of this compound is ongoing. Preliminary studies suggest that it may possess antimicrobial and anti-inflammatory activities, which could be harnessed for therapeutic purposes.

Industry: In the fragrance industry, this compound is valued for its woody, spicy aroma and is used in the formulation of perfumes and other scented products.

Mechanism of Action

The exact mechanism of action of (1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in biological processes. For instance, its insecticidal activity may be due to its ability to disrupt the nervous system of insects, leading to paralysis and death. In antimicrobial applications, this compound may interfere with the cell membrane integrity of microorganisms, causing cell lysis.

Comparison with Similar Compounds

    Beta-Caryophyllene: Another sesquiterpene with a similar woody aroma, known for its anti-inflammatory and analgesic properties.

    Humulene: A sesquiterpene found in hops and cannabis, with potential anti-inflammatory and anticancer activities.

    Germacrene D: A sesquiterpene with a similar structure, used in the fragrance industry and studied for its antimicrobial properties.

Uniqueness: (1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene is unique due to its specific stereochemistry and the distinct woody, spicy aroma it imparts. Its potential biological activities, particularly its insecticidal properties, also set it apart from other similar compounds.

Properties

IUPAC Name

(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12?,13?,14?,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXDPFLIRFYIME-ZPWMNFGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C3C1C2(CCC3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC2C3C1[C@@]2(CCC3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Reactant of Route 2
(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Reactant of Route 3
(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Reactant of Route 4
(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Reactant of Route 5
(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Reactant of Route 6
(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene

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